5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7-14-4-5(8(13)16)15(6)7/h1-4H,(H2,13,16) |
InChI Key |
SPCZGBWEYCJDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 230.14 g/mol
- CAS Number : 1260798-62-6
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research has demonstrated that this compound exhibits significant inhibition against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.
Key Findings:
- The compound has shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb strains, indicating potent antibacterial properties .
- It selectively inhibits mycobacterial electron transport chain components without affecting mitochondrial functions, suggesting a targeted mechanism that minimizes side effects .
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Effective against Mtb and other bacterial strains.
- Anticancer Potential : Inhibition of the PI3K/Akt/mTOR pathway has been noted, which is crucial in cancer cell proliferation .
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation in preclinical models.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is vital for optimizing their biological activity. The presence of the trifluoromethyl group is associated with enhanced potency and selectivity for target enzymes.
| Compound | MIC (µM) | Activity Type | Reference |
|---|---|---|---|
| This compound | 0.03 - 5.0 | Antimicrobial | |
| Q203 (related IPA) | 99 ± 32 | Antimycobacterial | |
| Compound 27 (analog) | 441 ± 138 | Antimycobacterial |
Case Studies
- Study on Mycobacterial Inhibition :
- Cancer Cell Line Studies :
Scientific Research Applications
Antitumor Applications
Mechanism of Action
The imidazo[1,2-a]pyridine derivatives, including 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide, have been shown to exhibit potent antitumor activity. These compounds inhibit various cancer cell lines, including those associated with liver, breast, lung, and prostate cancers. The mechanism generally involves the disruption of cellular proliferation pathways and induction of apoptosis in tumor cells, which is crucial for developing effective cancer therapies .
Case Studies and Findings
- Inhibition of Cancer Cell Growth : Research indicates that this compound significantly inhibits the growth of human liver cancer cells and other malignancies. In vitro studies have reported IC50 values indicating effective concentration ranges for tumor suppression .
- Pharmacokinetics and Toxicity : The compound demonstrates favorable pharmacokinetic profiles with low toxicity compared to traditional chemotherapeutics. This characteristic makes it a promising candidate for further clinical development as an antitumor agent with reduced side effects .
- Combination Therapies : Recent studies suggest that the compound may enhance the efficacy of existing cancer treatments when used in combination with other agents, thereby improving patient outcomes in clinical settings .
Antimycobacterial Activity
Targeting Tuberculosis
The imidazo[1,2-a]pyridine class has garnered attention for its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's ability to inhibit Mycobacterium tuberculosis (Mtb) has been documented through various studies.
Research Insights
- High-Throughput Screening : A series of imidazo[1,2-a]pyridine analogs were identified as potent inhibitors of Mtb through high-throughput screening methods. Notably, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
- In Vivo Efficacy : In animal models, such as BALB/c mice infected with Mtb H37Rv, treatment with specific derivatives resulted in significant reductions in bacterial load (up to 99.9%) after four weeks of administration. This underscores the potential for these compounds to serve as effective treatments for tuberculosis .
- Safety Profiles : The pharmacokinetic properties of these compounds suggest compatibility with once-daily dosing regimens, which is advantageous for patient compliance in long-term tuberculosis treatment protocols .
Summary of Applications
Chemical Reactions Analysis
Substitution Reactions via C–H Activation
The compound participates in regioselective C–H functionalization at the C5 position (when unsubstituted) or other positions. Key findings from rhodium-catalyzed arylation studies include :
| Substrate | Catalyst | Reagent | Conditions | Yield |
|---|---|---|---|---|
| C2-unsubstituted carboxamide | [RhCp*Cl₂]₂ (3 mol%) | Arylboronic acid | Ag₂O, MeOH, 80°C, 12 h | 68–75% |
| C2-methyl carboxamide | [RhCp*Cl₂]₂ (3 mol%) | 4-Methoxyphenyl iodide | Ag₂O, MeOH, 80°C, 12 h | 63% |
Key Observations :
-
The trifluoromethyl group at C5 directs electrophilic substitution to C7 or C2 positions depending on steric/electronic factors .
Nucleophilic Acyl Substitution
The carboxamide group reacts with nucleophiles (e.g., amines, alcohols) under mild conditions:
Example Reaction :
Conditions :
-
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Solvent : DCM, room temperature, 6 h.
Reduction Reactions
The carboxamide can be reduced to the corresponding amine using strong reducing agents:
Reaction Pathway :
Conditions :
-
Reagent : LiAlH₄ (4 equiv.) in anhydrous THF.
-
Temperature : Reflux, 4 h.
-
Yield : ~60% (estimated from analogous reductions).
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura couplings at halogenated positions (if present):
Example :
Conditions :
Oxidation Reactions
The imidazo[1,2-a]pyridine core is susceptible to oxidation at the pyridine ring:
Reaction :
Conditions :
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[1,2-a]pyridine Derivatives
N-(5-{5-[(1R,2S)-2-Fluorocyclopropyl]-1,2,4-oxadiazol-3-yl}-2-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide ()
- Structure : Shares the imidazo[1,2-a]pyridine-3-carboxamide core but includes a 1,2,4-oxadiazole ring and a fluorocyclopropyl group.
- Molecular formula : C₂₀H₁₆FN₅O₂ (MW: 401.37 g/mol).
Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate ()
- Structure : Features an ethyl ester (-COOEt) at position 2 instead of a carboxamide.
- Molecular formula : C₁₁H₉F₃N₂O₂ (MW: 258.20 g/mol).
- Key differences : The ester group increases lipophilicity (logP ~2.5) but reduces hydrogen-bonding capacity, likely lowering aqueous solubility compared to the carboxamide analog .
5-Methyl-2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid ()
- Structure : Contains a carboxylic acid (-COOH) at position 3 and a methyl group at position 5.
- Molecular formula: Not explicitly provided (CAS 900019-77-4).
- Key differences : The carboxylic acid group enhances polarity (logP ~1.2), improving solubility but reducing cell membrane permeability relative to carboxamides .
Heterocyclic Carboxamides with Alternative Cores
2-R 5-Oxo-5H-6-Carboxamid-7-Phenyl-1,3,4-Thiadiazolo[3,2-a]pyrimidine ()
- Structure : Thiadiazolo-pyrimidine core with a carboxamide and phenyl substituents.
- Key differences : The sulfur-containing thiadiazole ring alters electronic properties (e.g., increased electrophilicity) and may enhance oxidative stability compared to imidazo[1,2-a]pyridines .
2-Methoxy-4-(Trifluoromethyl)pyridine-3-carboxamide ()
- Structure : Pyridine core with methoxy (-OMe) and trifluoromethyl groups.
- Molecular formula : C₈H₇F₃N₂O₂ (MW: 220.15 g/mol).
Functional Group Variations
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile ()
- Structure: Cyano (-CN) group at position 2.
- Molecular formula : C₉H₄F₃N₃ (MW: 211.14 g/mol).
- Key differences: The electron-withdrawing cyano group increases reactivity in nucleophilic substitutions but eliminates hydrogen-bond donor capacity .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Routes: Carboxamide derivatives are often synthesized via aminolysis of ester precursors (e.g., ethanol-mediated reactions with amines, as described in ) .
- Substituent Effects :
- Functional Group Trade-offs : Carboxamides offer superior hydrogen-bonding capacity over esters or carboxylic acids, making them preferred for drug design .
Preparation Methods
Condensation with α-Halo Ketones
A widely adopted approach involves reacting 2-aminopyridine with α-halo ketones in the presence of acid catalysts. For example, Method A from employs para-toluenesulfonic acid (p-TsOH) to facilitate the reaction between pyridin-2-amine and pyridine-2-carbaldehyde, followed by cyclization with 2-isocyano-2,4,4-trimethylpentane. This method yields imidazo[1,2-a]pyridines in moderate-to-high yields (60–85%). Adjusting the electronic properties of the aldehyde component can enhance regioselectivity for the 5-position, which is critical for subsequent trifluoromethylation.
Ritter-Type Cyclization
Intermolecular Ritter-type reactions, as described in, utilize benzylic alcohols and nitriles under Bi(OTf)₃/p-TsOH catalysis to generate imidazo[1,5-a]pyridines. While this method primarily targets a different regioisomer (imidazo[1,5-a]pyridine), modifying the substrate to a 2-aminopyridine derivative could redirect the pathway toward imidazo[1,2-a]pyridines. For instance, substituting benzylic alcohols with pyridine-containing analogs may enable selective cyclization.
Introducing the 5-Trifluoromethyl Group
The electron-withdrawing CF₃ group at position 5 significantly influences the compound’s physicochemical properties. Two primary strategies dominate: (1) pre-functionalization of pyridine precursors and (2) post-cyclization trifluoromethylation.
Pre-Functionalization of Pyridine Intermediates
Synthesis of 5-CF₃-substituted pyridines often begins with chlorination/fluorination of picoline derivatives. As outlined in, vapor-phase fluorination of 3-picoline at 300–400°C with Cl₂ and HF over iron fluoride catalysts produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in 64.1% yield (Table 1). Subsequent functionalization of 2,5-CTF via nucleophilic aromatic substitution or cross-coupling reactions can yield 5-CF₃-2-aminopyridine, a key precursor for imidazo[1,2-a]pyridine synthesis.
Post-Cyclization Trifluoromethylation
Direct C–H trifluoromethylation of the imidazo[1,2-a]pyridine core remains challenging due to the ring’s electron-deficient nature. However, leveraging radical trifluoromethylation reagents such as Togni’s reagent (CF₃I) under photoredox catalysis has shown promise. For example, irradiating 5-bromoimidazo[1,2-a]pyridine with CF₃I and [Ru(bpy)₃]²⁺ generates the 5-CF₃ derivative in 45–60% yield, though competing side reactions limit efficiency.
Installation of the 3-Carboxamide Moiety
The 3-carboxamide group is introduced via late-stage functionalization of pre-formed imidazo[1,2-a]pyridine intermediates.
Nitrile Hydrolysis
Oxidation of a 3-cyano intermediate to the corresponding carboxamide represents a straightforward route. In Method D from, EDCI-mediated coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids yields acylated products, which can be hydrolyzed to carboxamides under basic conditions (e.g., NaOH/H₂O at 100°C). Alternatively, acidic hydrolysis (HCl/EtOH) converts nitriles directly to amides, though over-hydrolysis to carboxylic acids must be controlled.
Palladium-Catalyzed Carbonylation
Carbonylation of 3-bromoimidazo[1,2-a]pyridines under CO atmosphere with Pd(OAc)₂/XantPhos catalysis affords 3-carboxylic acids, which are subsequently amidated using NH₃ or amines. This method, adapted from Method C in, achieves 70–85% yield for aryl halide substrates.
Integrated Synthetic Routes
Route 2: Late-Stage Trifluoromethylation
-
Step 1 : Assemble imidazo[1,2-a]pyridine-3-carbonitrile via Method A .
-
Step 2 : Perform radical trifluoromethylation at position 5 using CF₃I/[Ir(ppy)₃].
-
Step 3 : Hydrolyze the nitrile to carboxamide with H₂SO₄/NH₄OH.
Yield : 42% overall (3 steps).
Optimization and Challenges
Regioselectivity in Cyclization
The position of the CF₃ group is highly sensitive to the substitution pattern of the pyridine precursor. Employing electron-donating groups at the 5-position of 2-aminopyridine improves selectivity for the desired regioisomer during cyclization.
Q & A
Basic: What are the most reliable synthetic routes for preparing 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves cyclization of trifluoromethyl-substituted precursors. A common approach uses chloroacetaldehyde to cyclize aminopyridine intermediates under basic conditions . For example, palladium-catalyzed cyanation (e.g., Zn(CN)₂) can introduce the nitrile group, which is later hydrolyzed to the carboxamide . Microwave-assisted reactions (e.g., ethanol/water solvent systems with trifluoroacetic acid) improve reaction efficiency and yield, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Key steps include:
- Cyclization : Controlled temperatures (80–120°C) and inert atmospheres to prevent side reactions.
- Characterization : Confirm regioselectivity via H/C NMR and IR (e.g., C=O stretch at ~1670–1720 cm) .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : H NMR identifies substituent positions (e.g., trifluoromethyl singlet at ~δ 3.5–4.0 ppm; pyridine protons at δ 7.5–9.0 ppm). F NMR confirms trifluoromethyl integrity (δ -60 to -70 ppm) .
- IR Spectroscopy : Detects carboxamide C=O stretches (1670–1700 cm) and NH bending (1550–1600 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHFNO: calc. 230.0534) .
Advanced: How can researchers optimize regioselectivity during cyclization to avoid byproducts?
Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic attack sites. Strategies include:
- Precursor Design : Use electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization .
- Catalyst Screening : Pd(PPh) or CuI improves selectivity in cross-coupling steps .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over intermolecular side reactions .
- Microwave Assistance : Reduces reaction time, minimizing decomposition .
Advanced: How should conflicting spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?
Methodological Answer:
- Isolation and Reanalysis : Purify intermediates via column chromatography (silica gel, EtOAc/hexane) and reacquire spectra .
- Computational Validation : Compare experimental H/C shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G** level) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Store at -20°C under argon. Degradation occurs via hydrolysis of the carboxamide in acidic/basic conditions; monitor via TLC (R ~0.5 in EtOAc) .
Advanced: What strategies are effective for improving yield in palladium-catalyzed cyanation?
Methodological Answer:
- Catalyst Loading : Optimize Pd(PPh) (2–5 mol%) and Zn(CN)₂ (1.2 equiv) to balance cost and efficiency .
- Additives : Use tetrabutylammonium bromide (TBAB) to enhance cyanide ion availability .
- Temperature Control : Maintain 80–100°C to prevent Pd black formation .
Basic: How is the trifluoromethyl group’s electronic effect leveraged in reaction design?
Methodological Answer:
The -CF group is strongly electron-withdrawing, which:
- Activates Electrophilic Sites : Facilitates nucleophilic substitution at adjacent positions .
- Stabilizes Intermediates : Reduces charge buildup in transition states during cyclization .
- Modulates Reactivity : Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, JAK2) at 1–10 µM compound concentration .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, IC determination) .
- Metabolic Stability : Incubate with liver microsomes (human/mouse) and analyze via LC-MS/MS .
Basic: What purification methods are recommended for final compound isolation?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 0–5% MeOH in DCM) .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation .
- HPLC Prep : C18 column, 70% acetonitrile/water (0.1% TFA), 5 mL/min flow rate .
Advanced: How can computational tools predict structure-activity relationships (SAR) for analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
